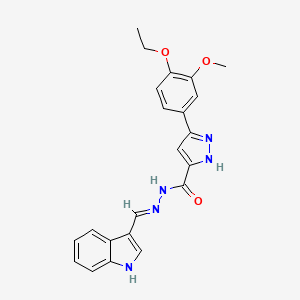
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N'-((1H-indol-3-yl)methylene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
1. Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of Indole Derivatives : Indole derivatives are reacted with appropriate aldehydes to form imines.
- Pyrazole Formation : The imines are then treated with hydrazine derivatives to yield the pyrazole moiety.
- Final Coupling : The final compound is obtained through coupling reactions involving carbohydrazide and the synthesized pyrazole derivatives.
The structure of the compound can be confirmed using spectroscopic methods such as NMR and mass spectrometry.
2.1 Anticancer Activity
Research has demonstrated that indole and pyrazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cells. In vitro studies revealed that some derivatives exhibited better antiproliferative activity than the standard drug 5-fluorouracil .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that certain derivatives demonstrated synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives were reported to be as low as 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
- Induction of Apoptosis : The compound may enhance apoptotic pathways by downregulating anti-apoptotic proteins, leading to increased cancer cell death .
Case Study 1: Anticancer Efficacy
A study evaluated a series of indole-pyrazole derivatives for their anticancer activity against multiple human cancer cell lines. Among these, one derivative exhibited IC50 values significantly lower than those of established chemotherapeutics, highlighting its potential as a new anticancer agent .
Case Study 2: Antimicrobial Synergy
Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives in combination with standard antibiotics. The results indicated that certain combinations not only enhanced antibacterial activity but also reduced the required dosage of antibiotics, suggesting a promising avenue for overcoming antibiotic resistance .
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.
Data Summary Table
| Activity Type | MIC (μg/mL) | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | - | S. aureus, S. epidermidis |
| Anticancer | - | <10 | HepG2, BGC823, BT474 |
特性
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-30-20-9-8-14(10-21(20)29-2)18-11-19(26-25-18)22(28)27-24-13-15-12-23-17-7-5-4-6-16(15)17/h4-13,23H,3H2,1-2H3,(H,25,26)(H,27,28)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDPHROIBLWHDE-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














